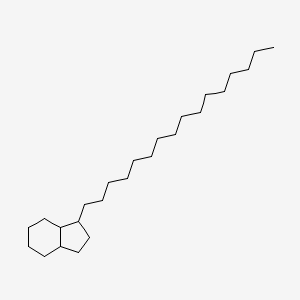

1-Hexadecyloctahydro-1H-indene

Description

Structure

3D Structure

Properties

CAS No. |

55401-73-5 |

|---|---|

Molecular Formula |

C25H48 |

Molecular Weight |

348.6 g/mol |

IUPAC Name |

1-hexadecyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene |

InChI |

InChI=1S/C25H48/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-21-22-24-19-16-17-20-25(23)24/h23-25H,2-22H2,1H3 |

InChI Key |

XYDNFNUIQWCNEV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1CCC2C1CCCC2 |

Origin of Product |

United States |

Natural Occurrence and Identification Methodologies of 1 Hexadecyloctahydro 1h Indene

Isolation and Characterization from Biological Sources: A Null Finding

Discovery in Essential Oils and Metabolomes: No Evidence Found

The exploration of essential oils and the broader metabolomes of various organisms has led to the discovery of a vast array of organic compounds. Techniques such as gas chromatography-mass spectrometry (GC-MS) are routinely employed to identify the constituents of these complex mixtures. However, a comprehensive review of scientific literature indicates no studies have reported the presence of 1-Hexadecyloctahydro-1H-indene in any essential oil or metabolomic analysis to date.

Advanced Separation Techniques for Complex Mixtures

While there are no specific examples of isolating 1-Hexadecyloctahydro-1H-indene from natural sources, the field of analytical chemistry possesses powerful tools for such tasks.

For highly complex samples where single-dimensional chromatography is insufficient, multidimensional techniques like comprehensive two-dimensional gas chromatography (GC×GC) offer enhanced separation power. This method would be a prime candidate for any future attempts to search for trace amounts of 1-Hexadecyloctahydro-1H-indene in intricate biological extracts.

The coupling of separation techniques with sensitive detectors, known as hyphenated techniques, is crucial for the identification of trace components. Methods such as GC-MS and liquid chromatography-mass spectrometry (LC-MS) provide both retention time and mass spectral data, which are vital for structural elucidation. Should 1-Hexadecyloctahydro-1H-indene be present in a natural source, these techniques would be indispensable for its isolation and identification.

Methodological Advancements in Structural Confirmation within Biological Matrices

The definitive identification of a compound within a biological matrix relies on a combination of analytical methods. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are the gold standard for structural confirmation.

In the hypothetical scenario of detecting 1-Hexadecyloctahydro-1H-indene, its long aliphatic chain and saturated cyclic core would produce characteristic signals in ¹H and ¹³C NMR spectra. High-resolution mass spectrometry would be essential to confirm its elemental composition with high accuracy. However, due to the absence of this compound in any reported natural source, there are no published examples of its structural confirmation within a biological context.

Advanced Synthetic Strategies for 1 Hexadecyloctahydro 1h Indene and Analogues

Stereoselective Construction of the Octahydro-1H-indene Core

The formation of the fused bicyclic indane skeleton with high stereocontrol is paramount for the synthesis of its derivatives. Strategies have evolved from classical methods to highly sophisticated catalytic asymmetric transformations that provide access to enantiomerically pure products.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter(s) have been set, the auxiliary is removed and can often be recovered. This strategy has been widely applied in asymmetric synthesis. researchgate.net

One of the most powerful classes of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. wikipedia.org These are typically derived from readily available amino acids or amino alcohols. wikipedia.org In a typical sequence to form a substituted indane precursor, an acyl oxazolidinone can undergo highly diastereoselective enolate alkylation. The steric bulk of the substituents on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

For instance, an N-acyl oxazolidinone derived from a phenylacetic acid precursor could be alkylated with a suitable electrophile to set a key stereocenter. Subsequent synthetic manipulations, including cyclization and removal of the auxiliary, would lead to the chiral indane core. Pseudoephedrine and its analogue pseudoephenamine are other highly effective chiral auxiliaries, particularly for the asymmetric alkylation of amides to produce enantiomerically enriched carboxylic acids and their derivatives, which are precursors for cyclization. nih.gov

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Asymmetric Aldol & Alkylation Reactions | Forms a rigid chelated transition state, providing high diastereoselectivity. wikipedia.orgresearchgate.net |

| Camphorsultam | Asymmetric Diels-Alder & Alkylation | Highly crystalline derivatives aid in purification and stereochemical analysis. |

| (SAMP/RAMP)-Hydrazones | Asymmetric Alkylation of Ketones/Aldehydes | Reliable method for α-alkylation of carbonyl compounds. |

Asymmetric Catalysis in Indane Skeleton Formation

Asymmetric catalysis offers a more atom-economical approach than stoichiometric chiral auxiliaries, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. rsc.org This field has furnished numerous methods for constructing the indane framework.

Enantioselective cyclizations are powerful reactions that form a cyclic structure from an acyclic precursor with control over the new stereocenters. These reactions can be promoted by chiral organocatalysts or transition-metal complexes. researcher.life

Organocatalytic approaches, for example, can utilize chiral secondary amines (aminocatalysis) or chiral phosphoric acids (Brønsted acid catalysis) to activate substrates toward cyclization. beilstein-journals.orgmdpi.com An intramolecular Michael addition catalyzed by a chiral N-heterocyclic carbene (NHC) can trigger the formation of a fused indane system from a conjugated aldehyde with excellent enantiocontrol (e.g., up to 99% ee). rsc.org Similarly, chiral phosphoric acids can catalyze the dearomatization of indoles via a (3+2) cyclization with azoalkenes to form complex polycyclic systems containing the indane motif. beilstein-journals.org

Transition metals, particularly gold and palladium, are adept at catalyzing enantioselective cyclizations of enynes. researcher.lifenih.gov Gold(I) complexes with chiral phosphine (B1218219) ligands can initiate polycyclization reactions of alkynes, starting with a 6-exo-dig cyclization, to rapidly build complex polycyclic structures with excellent diastereo- and enantioselectivity. nih.gov

Cascade or domino reactions are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. acs.org This strategy allows for the rapid construction of molecular complexity from simple starting materials and is well-suited for synthesizing fused-ring systems like octahydro-1H-indene. acs.orgrsc.org

An example is the organocatalytic vinylogous Michael addition/cyclization cascade of 2-alkylidene indane-1,3-diones with enals, which can be directed to form spiro- or fused-indane derivatives with high selectivity. researchgate.net Similarly, bifunctional catalysts that combine a Brønsted acid and a base moiety can be used to assemble complex chiral scaffolds. acs.org Acid-triggered cascade cyclizations of enyne biaryl systems can produce phenanthrene-fused polycyclic products, demonstrating the power of cascades to build complex fused architectures rapidly. rsc.org These reactions often proceed through a series of intramolecular cyclizations, avoiding intermolecular side reactions and enabling the synthesis of medium-sized rings. whiterose.ac.uk

Transition metals play a crucial role in modern organic synthesis, enabling a wide array of transformations for C-C bond formation. nih.gov Annulation strategies, which involve the formation of a new ring onto an existing structure, are particularly relevant for synthesizing the indane skeleton. nih.gov

Rhodium-catalyzed [5+2] cycloaddition reactions between 1-indanones and alkynes can proceed via C-C bond activation to yield fused benzocycloheptenones. nih.gov While this expands the ring, related annulation strategies can be used to build the five-membered ring of the indane system. Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, can be used to construct precursors for subsequent cyclization. nih.gov For example, an intramolecular Heck reaction is a key step in synthesizing complex bicyclic systems. nih.gov

Ruthenium-based catalysts are effective for ring-closing metathesis (RCM) of diene precursors to form the five-membered ring of the indane core. smolecule.com Ruthenium complexes have also been shown to catalyze the cycloisomerization of enyne substrates to yield bicyclic products. smolecule.com

Table 2: Examples of Transition Metal-Catalyzed Reactions in Fused-Ring Synthesis

| Metal Catalyst System | Reaction Type | Application | Yield / Selectivity |

|---|---|---|---|

| Rhodium(I) complexes | [5+2] Cycloaddition | Ring expansion of 1-indanones with alkynes to form fused seven-membered rings. nih.gov | Moderate to good yields. nih.gov |

| Palladium(0)/P(o-tol)₃ | Intramolecular Heck Reaction | Synthesis of complex bicyclic systems. nih.gov | High yields (e.g., 83%). nih.gov |

| Grubbs Catalysts (Ru) | Ring-Closing Metathesis (RCM) | Construction of five- and six-membered rings from diene precursors. smolecule.com | 60-95% yields. smolecule.com |

Reductive Transformations of Indene (B144670) and Dihydroindene Precursors

A straightforward approach to the octahydro-1H-indene core is the hydrogenation of unsaturated precursors like indene or indane (dihydroindene). The key challenge in this approach is controlling the stereochemistry of the ring junction, leading to either the cis or trans diastereomer.

Catalytic hydrogenation over metals like platinum, palladium, or iridium is a common method. smolecule.com The choice of catalyst, solvent, and reaction conditions can influence the diastereoselectivity of the reduction. For example, the hydrogenation of substituted indoles using an Iridium/Bisphosphine-Thiourea catalyst system can achieve high diastereoselectivity (>20:1 dr) and enantioselectivity (86-99% ee) for the saturated carbocyclic portion. smolecule.com The reduction of indane using lithium in primary amines can also be employed to yield trans-octahydro-1H-indene. smolecule.com The stereochemical outcome is often dictated by the substrate approaching the catalyst surface from its least sterically hindered face.

Regioselective Introduction of the Hexadecyl Chain

Attaching a long alkyl chain to a specific position on a saturated bicyclic system like hydrindane requires careful strategic planning to control the site of reaction. Direct C-H activation on the parent hydrocarbon is exceptionally challenging due to the presence of multiple, chemically similar secondary and tertiary C-H bonds. Therefore, regioselectivity is typically achieved by leveraging functionalized intermediates.

A reliable and well-established method for regioselective alkylation involves the use of a ketone precursor, such as 1-hydrindanone. This strategy transforms the challenge of unactivated C-H bonds into a problem of well-understood enolate chemistry.

The general sequence involves three key steps:

Formation of a Hydrindanone Core: A suitable hydrindanone, such as the cis- or trans-isomer of 1-hydrindanone, is synthesized. The relative stability of these precursors can be influenced by substitution, with cis-fused systems often being thermodynamically favored in the absence of bulky substituents. nih.govresearchgate.net

Regioselective Enolate Formation and Alkylation: The hydrindanone is deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form a specific enolate. For 1-hydrindanone, deprotonation typically occurs at the C2 position. This enolate is then trapped with a long-chain alkyl electrophile, like 1-bromohexadecane, to forge the desired carbon-carbon bond at the C2 position.

Removal of the Carbonyl Group: The resulting 2-hexadecyl-1-hydrindanone must be fully reduced to the target alkane. Standard methods for this deoxygenation include the Wolff-Kishner reduction (hydrazine and a strong base) or the Clemmensen reduction (zinc amalgam and hydrochloric acid), which effectively convert the ketone into a methylene (B1212753) group.

This approach offers excellent control over the position of the alkyl chain, although it requires a multi-step sequence involving functional group manipulation.

Transition metal-catalyzed cross-coupling reactions provide a powerful and direct method for forming C(sp³)–C(sp³) bonds. This strategy relies on the pre-functionalization of the hydrindane core, typically by installing a halogen to serve as a coupling handle.

The process begins with the halogenation of octahydro-1H-indene (hydrindane), which is detailed in section 3.3.2. Free-radical bromination, for instance, can introduce a bromine atom, albeit with potential regioselectivity challenges. Assuming the successful synthesis of a 1-bromohydrindane isomer, a subsequent cross-coupling reaction can be employed.

Modern nickel-catalyzed systems are particularly effective for coupling unactivated secondary alkyl halides with primary alkyl organometallic reagents. rsc.orgresearchgate.net A hypothetical reaction would involve the coupling of 1-bromohydrindane with a hexadecyl organometallic reagent, such as a hexadecylzinc halide (for Negishi-type coupling) or a hexadecylmagnesium bromide (for Kumada-type coupling), in the presence of a suitable nickel catalyst and ligand. nih.govacs.org

| Catalyst System | Alkyl Halide Type | Alkyl-metal Partner | Typical Yield (%) | Ref. |

| NiCl₂(dme)/Ligand | Secondary Alkyl-Br | Primary Alkyl-ZnBr | 65-85 | nih.gov |

| NiI₂/Ligand | Primary Alkyl-Br | Secondary Alkyl-Br | 50-75 | researchgate.net |

| NiCl₂(glyme)/Pybox | Secondary Alkyl-Br | Primary Alkyl-ZnBr | 70-90 | nih.gov |

This interactive table summarizes typical conditions and yields for nickel-catalyzed alkyl-alkyl cross-coupling reactions applicable to the synthesis of 1-Hexadecyloctahydro-1H-indene.

The primary advantage of this method is its modularity and tolerance for various functional groups (on more complex analogues). However, its success is contingent on the ability to selectively synthesize the required halogenated hydrindane precursor.

Olefin metathesis offers a distinct strategic disconnection for constructing the target molecule. This approach involves building the carbon skeleton first via a carbon-carbon double bond, followed by a final reduction step to achieve the saturated hydrindane ring.

A plausible route would utilize a partially unsaturated hydrindane derivative, for example, 2,3,3a,4,5,6-hexahydro-1H-indene, as the starting material. This cyclic olefin can undergo a cross-metathesis reaction with a large excess of a terminal alkene, such as 1-hexadecene. illinois.edu This reaction, typically catalyzed by a ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst or Hoveyda-Grubbs catalysts), would form a new double bond and attach the C16 chain to the ring. researchgate.net

The catalytic cycle involves the formation of a metallacyclobutane intermediate, leading to the exchange of alkylidene groups between the two olefin partners. illinois.edu The reaction is driven to completion by using an excess of one olefin or by the removal of a volatile byproduct (e.g., ethylene). The resulting unsaturated 1-hexadecyl-hexahydro-1H-indene is then subjected to catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) to reduce the double bond and afford the final saturated product, 1-Hexadecyloctahydro-1H-indene.

| Catalyst | Olefin 1 | Olefin 2 | Reaction Type | Key Feature |

| Grubbs II | Cyclic Alkene | Terminal Alkene | Cross-Metathesis | High activity, good functional group tolerance |

| Hoveyda-Grubbs II | Cyclic Alkene | Terminal Alkene | Cross-Metathesis | Increased stability, recoverable catalyst |

This interactive table outlines catalyst options for a hypothetical olefin cross-metathesis approach to synthesize the precursor for 1-Hexadecyloctahydro-1H-indene.

Functionalization and Derivatization Studies of 1-Hexadecyloctahydro-1H-indene

The derivatization of a saturated hydrocarbon like 1-Hexadecyloctahydro-1H-indene is inherently difficult due to its lack of reactive functional groups. Any further diversification relies on the challenging task of selective C-H bond functionalization.

Oxidation: The selective oxidation of unactivated C(sp³)−H bonds in 1-Hexadecyloctahydro-1H-indene is a formidable challenge. The molecule contains numerous secondary and tertiary C-H bonds on both the hydrindane core and the long hexadecyl chain. Without a directing group, most chemical oxidants would lead to a complex mixture of products.

Advanced methodologies that could potentially be applied include:

Biocatalytic Oxidation: Certain enzymes, such as cytochrome P450 monooxygenases, are capable of hydroxylating unactivated C-H bonds with high levels of regio- and stereoselectivity. nih.gov While a specific enzyme for this substrate is not known, microbial synthesis and directed evolution could potentially generate a biocatalyst for this purpose.

Chemomimetic Catalysis: Systems using manganese or iron catalysts can mimic enzymatic C-H oxidation. These catalysts can exhibit some selectivity based on sterics or electronics, often favoring the oxidation of weaker tertiary C-H bonds, such as those at the ring junction of the hydrindane core.

Reduction: As 1-Hexadecyloctahydro-1H-indene is a fully saturated alkane, it is not susceptible to reduction under standard chemical conditions. Reduction methodologies are relevant not for the final compound itself, but for the synthetic intermediates used to prepare it, as discussed in section 3.2.1 (ketone reduction) and 3.2.3 (alkene hydrogenation).

The introduction of a halogen atom provides a versatile handle for a wide range of subsequent transformations, most notably cross-coupling reactions.

Halogenation: For a saturated alkane, halogenation proceeds via a free-radical mechanism, typically initiated by UV light or heat. byjus.comlibretexts.org

C₂₅H₄₈ + Br₂ --(hν)--> C₂₅H₄₇Br + HBr

The regioselectivity of this reaction is dictated by the stability of the resulting carbon radical intermediate (tertiary > secondary > primary). libretexts.orgmasterorganicchemistry.com In the case of the parent hydrindane scaffold, bromination is more selective than chlorination and would likely favor substitution at one of the tertiary C-H bonds at the C3a or C7a ring fusion positions. masterorganicchemistry.com Halogenation of 1-Hexadecyloctahydro-1H-indene would be even more complex, with competition between the hydrindane ring positions and the 30 secondary C-H bonds on the hexadecyl chain. Achieving high regioselectivity for a single isomer through this method would be exceptionally difficult.

Subsequent Cross-Coupling: Once a halogenated derivative of 1-Hexadecyloctahydro-1H-indene is obtained, it can be used as a substrate for further diversification. For example, a bromo-derivative could undergo Suzuki, Stille, or Sonogashira coupling reactions to introduce aryl, vinyl, or alkynyl groups, respectively. This converts the simple alkyl-substituted alkane into a more complex molecular architecture, demonstrating the power of halogenation as a gateway to broader chemical space.

Green Chemistry Approaches in 1-Hexadecyloctahydro-1H-indene Synthesis

The development of synthetic routes for complex molecules like 1-Hexadecyloctahydro-1H-indene is increasingly guided by the principles of green chemistry, which advocate for the design of chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.edu While specific green synthesis protocols for 1-Hexadecyloctahydro-1H-indene are not extensively documented, the application of green chemistry principles to the synthesis of its core structure, octahydro-1H-indene (also known as hydrindane), and related analogues, provides a clear framework for developing more sustainable pathways. nist.govresearchgate.net These approaches focus on key areas such as the use of catalytic reagents, employment of environmentally benign solvents, and optimization for atom economy. yale.edujocpr.com

A primary focus of green chemistry is the replacement of stoichiometric reagents with catalytic alternatives. yale.educompoundchem.com Catalytic processes reduce waste by being active in small amounts and allowing for regeneration and recycling. scienceopen.com In the context of synthesizing the indene core, various catalytic systems have been explored. For instance, transition-metal catalysts, such as those based on rhodium, iron, ruthenium, and platinum, have been effectively used in cyclization and coupling reactions to form the indene skeleton. organic-chemistry.org Brønsted acid-catalyzed cyclizations also offer a metal-free alternative for constructing the indene ring system under mild conditions. organic-chemistry.org Furthermore, the rise of organocatalysis, which uses small organic molecules as catalysts, presents a powerful, metal-free strategy for synthesizing indene derivatives, potentially reducing the toxicity and environmental impact associated with metal catalysts. scienceopen.com

The choice of solvent is another critical aspect of green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. dokumen.pubijsr.net Traditional organic solvents are often volatile, flammable, and toxic. ijsr.net Research into greener alternatives has shown promise for syntheses of related heterocyclic and carbocyclic compounds. Water, being non-toxic, non-flammable, and abundant, is an ideal green solvent. ijsr.net Other promising alternatives include solvents derived from renewable feedstocks (bio-based solvents) like ethanol (B145695), and polyethylene (B3416737) glycol (PEG), which is reusable and has low toxicity. sigmaaldrich.comnih.gov For the synthesis of a nonpolar molecule like 1-Hexadecyloctahydro-1H-indene, supercritical fluids like carbon dioxide (scCO2) could also serve as a recyclable and non-toxic reaction medium. ijsr.net

Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product, is a fundamental tenet of green chemistry. jocpr.comnih.gov Reactions with high atom economy, such as additions, cycloadditions, and rearrangements, are inherently less wasteful. nih.gov Designing a synthesis for 1-Hexadecyloctahydro-1H-indene with high atom economy would involve prioritizing reaction types that maximize the incorporation of starting materials into the final structure. For example, a catalytic hydrogenation of 1-hexadecyl-1H-indene to form the saturated octahydro-1H-indene core would be a 100% atom-economical step. Similarly, employing catalytic C-H activation or coupling reactions to attach the hexadecyl chain avoids the use of pre-functionalized substrates and the generation of stoichiometric byproducts. organic-chemistry.org

The table below summarizes potential green chemistry strategies applicable to the synthesis of the octahydro-1H-indene core and its analogues, based on published research for related structures.

| Green Strategy | Approach | Example/Potential Application for Indene Analogues | Key Benefits |

| Catalysis | Transition-Metal Catalysis | Rh(I) or FeCl3-catalyzed cyclization reactions to form the indene ring. organic-chemistry.org | High efficiency, selectivity, and potential for catalyst recycling. clariant.com |

| Organocatalysis | Use of small organic molecules to catalyze C-C bond formation. scienceopen.com | Avoids use of toxic heavy metals, often milder reaction conditions. scienceopen.comscispace.com | |

| Brønsted Acid Catalysis | Trifluoromethanesulfonic acid-catalyzed cyclization of dienes. organic-chemistry.org | Metal-free, atom-economical approach. organic-chemistry.org | |

| Safer Solvents | Aqueous Media | Performing reactions in water, where feasible. ijsr.net | Non-toxic, non-flammable, abundant, and economical. ijsr.net |

| Bio-based Solvents | Using solvents derived from renewable resources, such as ethanol or cyclopentyl methyl ether (CPME). sigmaaldrich.com | Reduced environmental footprint, lower toxicity. sigmaaldrich.com | |

| Supercritical Fluids | Utilizing supercritical CO2 as a reaction medium. ijsr.net | Non-toxic, easily removable, and recyclable. ijsr.net | |

| Atom Economy | Addition Reactions | Catalytic hydrogenation of an indene precursor to yield the octahydroindene core. thalesnano.com | 100% atom economy, minimal waste. nih.gov |

| C-H Activation | Direct attachment of the alkyl chain to the indene core, avoiding pre-functionalization steps. | Reduces number of synthetic steps and waste from protecting groups. sigmaaldrich.com | |

| Renewable Feedstocks | Bio-based Starting Materials | Sourcing the hexadecyl group from fatty acids derived from vegetable oils. rsc.org | Reduces reliance on petrochemicals, enhances sustainability. yale.edu |

By integrating these green chemistry principles—utilizing efficient catalytic systems, employing safer solvents, maximizing atom economy, and using renewable feedstocks—the synthesis of 1-Hexadecyloctahydro-1H-indene and its analogues can be designed to be more environmentally sustainable and economically viable. yale.educompoundchem.com

Computational and Theoretical Investigations of 1 Hexadecyloctahydro 1h Indene

Conformational Analysis and Energy Landscapes

The conformational flexibility of 1-Hexadecyloctahydro-1H-indene, which arises from the fused ring system and the long alkyl chain, is a critical determinant of its physical and chemical properties. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. ijpsr.comlibretexts.org

Molecular dynamics (MD) simulations are computational experiments that track the motions of atoms in a molecule over time, providing a detailed picture of its dynamic behavior. ebsco.com For a molecule like 1-Hexadecyloctahydro-1H-indene, an MD simulation would model the constant motion of both the saturated indane core and the highly flexible hexadecyl tail. ebsco.comnih.gov

While MD simulations explore conformational space broadly, Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure and energy of specific molecular conformations with high accuracy. researchgate.net For 1-Hexadecyloctahydro-1H-indene, DFT would be used to determine the precise relative energies of various conformers identified through MD or systematic searching.

This involves optimizing the geometry of each conformer to find its energy minimum. Key conformational variables would include the cis or trans fusion of the bicyclic system, the chair and boat forms of the six-membered ring, the envelope and twist forms of the five-membered ring, and the rotational isomers (rotamers) of the hexadecyl chain. libretexts.orgorganicchemistrytutor.com The calculations would quantify the energetic penalties associated with sterically hindered arrangements, such as gauche interactions within the alkyl chain or axial positioning of the large hexadecyl group on the ring system. youtube.com The results allow for the construction of a detailed potential energy surface, highlighting the most stable, low-energy conformations.

Table 1: Hypothetical DFT-Calculated Relative Energies for Key Conformers of 1-Hexadecyloctahydro-1H-indene

| Conformer Description | Ring Conformation | Alkyl Chain Attachment | Relative Energy (kcal/mol) |

| A | Trans-fused, Chair-Envelope | Equatorial | 0.00 (Reference) |

| B | Trans-fused, Chair-Envelope | Axial | 4.5 |

| C | Cis-fused, Chair-Envelope | Equatorial | 2.8 |

| D | Trans-fused, Twist-Boat | Equatorial | 6.2 |

Note: This table is illustrative. Actual energy values would require specific DFT calculations. The lowest energy conformer is set as the reference (0.00 kcal/mol).

Reactivity Predictions and Mechanistic Studies of Synthetic Pathways

Theoretical methods are invaluable for predicting the outcomes of chemical reactions and elucidating their mechanisms. A likely synthetic route to 1-Hexadecyloctahydro-1H-indene is the Friedel-Crafts alkylation of an indane-like precursor with a 16-carbon electrophile. nih.gov

The key step in the synthesis would be the formation of the carbon-carbon bond between the octahydroindene ring and the hexadecyl chain. DFT calculations can be used to model the reaction pathway, including the reactants, intermediates, products, and, most importantly, the transition states. researchgate.net The transition state is the highest energy point along the reaction coordinate, and its energy determines the reaction rate.

Computational analysis can compare different possible mechanisms, for example, those involving different Lewis acid catalysts used in a Friedel-Crafts reaction. rsc.org By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict which reaction pathways are kinetically feasible. beilstein-journals.org For the alkylation of octahydroindene, this analysis would help in selecting the optimal catalyst and reaction conditions to favor the desired bond formation.

When a reaction can yield multiple isomers, it is crucial to predict which one will be the major product.

Regioselectivity refers to the preference for reaction at one position over another. In the alkylation of octahydro-1H-indene, the hexadecyl group could potentially attach to several different carbon atoms on the ring. DFT calculations can predict the regioselectivity by comparing the activation energies of the transition states leading to each possible regioisomer. beilstein-journals.org The pathway with the lowest activation barrier will be the most favored, thus identifying the most likely site of alkylation. acs.org

Stereoselectivity refers to the preference for the formation of one stereoisomer over another. The addition of the alkyl chain to the chiral octahydroindene core can result in different diastereomers. By modeling the transition states for attack from different faces of the ring, computational methods can predict the stereochemical outcome of the reaction, which is critical in asymmetric synthesis. nih.gov

Table 2: Hypothetical Calculated Activation Barriers for Regioisomers in the Alkylation of Octahydro-1H-indene

| Position of Alkylation | Catalyst System | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| C-1 | AlCl₃ | 15.2 | Yes |

| C-2 | AlCl₃ | 21.5 | No |

| C-4 | AlCl₃ | 18.9 | No |

| C-1 | FeCl₃ | 17.8 | Yes |

Note: This illustrative table shows how lower activation energy corresponds to the favored reaction site.

Interactions with Solvent Environments: Theoretical Considerations

The solvent in which a reaction is run or a molecule is dissolved can significantly influence its conformation and reactivity. 1-Hexadecyloctahydro-1H-indene possesses a large, nonpolar (hydrophobic) structure consisting of the saturated hydrocarbon rings and the long alkyl tail. nih.gov

Theoretical models can simulate the effect of a solvent without explicitly modeling every solvent molecule. wikipedia.org Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Generalized Born (GB) model, represent the solvent as a continuous medium with a specific dielectric constant. nih.govmdpi.com These models are computationally efficient and are often combined with a term that accounts for the hydrophobic effect, which is typically proportional to the solvent-accessible surface area (SASA) of the molecule. wikipedia.orgnih.gov

By calculating the free energy of solvation, these methods can predict the molecule's stability and conformational preferences in different solvents. For 1-Hexadecyloctahydro-1H-indene, such calculations would likely show a strong preference for nonpolar solvents, where its large hydrophobic structure is stabilized, compared to polar solvents like water, where a significant hydrophobic penalty would be incurred.

Table 3: Illustrative Solvation Free Energies for 1-Hexadecyloctahydro-1H-indene in Different Solvents

| Solvent | Dielectric Constant (ε) | Solvation Model | Calculated Solvation Free Energy (ΔGsolv, kcal/mol) |

| Hexane (B92381) | 1.9 | PCM/SASA | -8.5 |

| Chloroform | 4.8 | PCM/SASA | -6.2 |

| Ethanol (B145695) | 24.5 | PCM/SASA | -1.1 |

| Water | 78.4 | PCM/SASA | +5.7 |

Note: This table provides hypothetical data. A negative ΔGsolv indicates favorable solvation. The increasing positive trend reflects the molecule's hydrophobicity.

Structural Elucidation Methodologies and Advanced Spectroscopic Techniques for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Saturated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a saturated system like 1-Hexadecyloctahydro-1H-indene, ¹H and ¹³C NMR provide direct insight into the chemical environment of each proton and carbon atom.

Given the complexity arising from the numerous non-equivalent CH, CH₂, and CH₃ groups, one-dimensional (1D) NMR spectra can be crowded. However, the chemical shifts are expected to fall within characteristic regions for saturated hydrocarbons. lookchem.com The long hexadecyl chain will produce a large, overlapping signal envelope in the ¹H NMR spectrum, while the octahydroindene ring protons will exhibit more distinct and complex splitting patterns due to rigid conformational constraints.

Predicted ¹H and ¹³C NMR Data

Due to the absence of published experimental spectra for 1-Hexadecyloctahydro-1H-indene, predicted NMR data has been generated based on established principles and computational models. science.govic.ac.uk The predictions assume a cis-fused octahydroindene ring, which is generally the more stable isomer. The chemical shifts are referenced to Tetramethylsilane (TMS).

Predicted ¹³C NMR Chemical Shifts (ppm)

| Atom/Group | Predicted Chemical Shift (ppm) |

|---|---|

| C1' (CH) | ~35-45 |

| C2' (CH₂) | ~25-35 |

| C3' (CH₂) | ~25-35 |

| C3a' (CH) | ~40-50 |

| C4' (CH₂) | ~20-30 |

| C5' (CH₂) | ~20-30 |

| C6' (CH₂) | ~20-30 |

| C7' (CH₂) | ~25-35 |

| C7a' (CH) | ~40-50 |

| C1 (Alkyl CH₂) | ~30-35 |

| C2-C13 (Alkyl CH₂) | ~29.7 (Internal chain) |

| C14 (Alkyl CH₂) | ~31.9 |

| C15 (Alkyl CH₂) | ~22.7 |

Predicted ¹H NMR Chemical Shifts (ppm)

| Atom/Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Octahydroindene Ring Protons | ~0.8 - 2.0 | Complex Multiplets |

| Hexadecyl Chain (CH₂) | ~1.25 (broad singlet) | s (br) |

To overcome the signal overlap in 1D spectra and to establish the precise molecular structure, a suite of two-dimensional (2D) NMR experiments is indispensable. mdpi.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. numberanalytics.comlibretexts.org For 1-Hexadecyloctahydro-1H-indene, COSY would be crucial for tracing the connectivity within the octahydroindene ring system by revealing which protons are on adjacent carbons. Cross-peaks would connect geminal and vicinal protons, allowing for the step-by-step assembly of the ring's proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. numberanalytics.comcolumbia.edu It is exceptionally useful for assigning the crowded carbon signals by linking them to their corresponding, often better-resolved, proton signals. For this molecule, it would definitively link each proton signal in the 0.8-2.0 ppm range to its specific carbon within the bicyclic framework and the alkyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). numberanalytics.comcolumbia.edu This is arguably the most powerful experiment for piecing together the carbon skeleton. For instance, the protons on C1 of the hexadecyl chain would show correlations to C1', C2', and C7a' of the indene (B144670) ring, confirming the attachment point of the alkyl chain. Likewise, correlations between protons and carbons across the ring fusion (e.g., between a proton on C2' and carbon C7a') would confirm the bicyclo[4.3.0]nonane structure.

If 1-Hexadecyloctahydro-1H-indene can be obtained in a crystalline or semi-crystalline solid form, solid-state NMR (ssNMR) can provide valuable information. acs.orgoup.com Long-chain alkanes are known to form ordered crystalline lamellae. researchgate.netacs.org ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) experiments could reveal details about the packing and conformation of the molecules in the solid state. acs.orgoup.com Different crystalline polymorphs would give rise to distinct ¹³C chemical shifts. Furthermore, ssNMR can be used to study molecular dynamics, such as the diffusion of the alkyl chains within the crystal lattice. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula. For 1-Hexadecyloctahydro-1H-indene (C₂₅H₄₈), the expected exact mass of the molecular ion [M]⁺• would be calculated and compared to the experimental value to confirm the elemental composition. researchgate.netresearchgate.net

Expected HRMS Data

| Ion Formula | Calculated Exact Mass (m/z) |

|---|

In mass spectrometry, the molecular ion of a saturated hydrocarbon is often of low abundance or even absent, especially in long-chain compounds under electron ionization (EI). ic.ac.uk The fragmentation pattern is characterized by clusters of peaks separated by 14 Da, corresponding to the loss of CH₂ groups.

For 1-Hexadecyloctahydro-1H-indene, the fragmentation would likely proceed via several key pathways:

Alkyl Chain Fragmentation: The long hexadecyl chain would undergo extensive fragmentation, leading to a series of carbocation fragments with the general formula [CₙH₂ₙ₊₁]⁺. The most abundant of these would likely be smaller, more stable ions such as C₃H₇⁺ (m/z 43), C₄H₉⁺ (m/z 57), and C₅H₁₁⁺ (m/z 71).

Cleavage at the Branch Point: A prominent fragmentation would be the cleavage of the C-C bond between the ring and the alkyl chain (α-cleavage). This would result in the loss of a hexadecyl radical to give an octahydroindenyl-methyl cation or loss of a pentadecyl radical to give an octahydroindenyl-ethyl cation, depending on the initial bond scission. The most favorable cleavage often involves the loss of the largest substituent as a radical. docbrown.info This would lead to a significant peak corresponding to the [C₉H₁₅]⁺ fragment (m/z 123).

Ring Fragmentation: The octahydroindene ring itself can fragment. Saturated cyclic hydrocarbons often fragment by losing a C₂H₄ (ethene) molecule (loss of 28 Da) or other small neutral fragments after initial ring-opening. docbrown.info This would lead to a series of characteristic ions derived from the bicyclic structure.

Tandem Mass Spectrometry (MS/MS) could be used to isolate a specific fragment ion and induce further fragmentation, providing more detailed connectivity information. researchgate.net For example, isolating the m/z 123 ion and fragmenting it would yield a pattern characteristic of the octahydroindene core, helping to confirm its structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.comd-nb.info For a saturated hydrocarbon like 1-Hexadecyloctahydro-1H-indene, the spectra are expected to be relatively simple, dominated by C-H and C-C vibrations.

C-H Stretching: Strong absorptions in the IR spectrum and strong bands in the Raman spectrum are expected in the 2850-3000 cm⁻¹ region. These correspond to the symmetric and asymmetric stretching vibrations of the CH₂, CH₃, and CH groups.

C-H Bending: Characteristic bending (scissoring and rocking) vibrations for CH₂ groups are expected around 1450-1470 cm⁻¹. Methyl (CH₃) groups typically show a characteristic bending vibration near 1380 cm⁻¹.

C-C Stretching: C-C stretching vibrations appear in the broad "fingerprint" region of the spectrum (800-1300 cm⁻¹) and are generally weak in the IR spectrum but can be more prominent in the Raman spectrum.

Skeletal Vibrations: The fused ring system will have characteristic skeletal vibrations in the fingerprint region, which can be useful for identifying the specific bicyclo[4.3.0]nonane structure when compared to reference spectra of similar cyclic systems. researchgate.net

Expected Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| C-H Stretch (CH₂, CH₃, CH) | 2850 - 2960 | Strong | Strong |

| CH₂ Scissoring | 1450 - 1470 | Medium | Medium |

| CH₃ Bending | ~1380 | Medium-Weak | Medium |

The complementarity of IR and Raman is particularly useful for hydrocarbons. Symmetric vibrations, which may be weak or inactive in the IR spectrum, are often strong in the Raman spectrum, providing a more complete picture of the molecule's vibrational modes. photothermal.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure (if crystalline form can be obtained)

The successful application of X-ray crystallography is contingent upon the ability to grow a high-quality single crystal of the compound, which is often the most challenging step. nih.gov For a non-polar, flexible molecule such as 1-Hexadecyloctahydro-1H-indene, crystallization can be particularly difficult. The molecule's long, flexible hexadecyl chain can introduce significant conformational disorder, hindering the formation of a well-ordered crystal lattice. xtallography.ca Saturated hydrocarbons are generally non-polar and exhibit weak van der Waals intermolecular forces, making it challenging to achieve the regular, repeating arrangement necessary for a crystal suitable for diffraction. uta.claakash.ac.in

The process of crystallization involves dissolving the compound in a suitable solvent and then slowly changing the conditions (e.g., by slow evaporation of the solvent or by gradually cooling the solution) to induce the formation of crystals. uct.ac.za The choice of solvent is critical; an ideal solvent would dissolve the compound at a higher temperature but not at a lower temperature. uct.ac.za For non-polar compounds like 1-Hexadecyloctahydro-1H-indene, non-polar solvents such as hexane (B92381) or cyclohexane (B81311) would be appropriate choices. uct.ac.za However, long-chain alkyl solvents are often avoided as they can be disordered within the crystal structure. xtallography.ca

Should a suitable single crystal of 1-Hexadecyloctahydro-1H-indene be obtained, it would be mounted on a goniometer and placed in a beam of monochromatic X-rays. rsc.org The resulting diffraction pattern of spots is recorded by a detector, and the intensities and positions of these spots are used to calculate an electron density map of the molecule. nih.gov From this map, the positions of the individual atoms can be determined.

The data obtained from X-ray crystallography would be invaluable for:

Absolute Configuration: For a chiral molecule, X-ray crystallography can determine the absolute configuration of its stereocenters, which is crucial for understanding its biological activity and stereospecific interactions.

Conformational Analysis: The technique would reveal the precise conformation of the octahydro-1H-indene ring system (e.g., cis or trans fusion) and the orientation of the hexadecyl chain relative to the ring.

Solid-State Packing: The analysis would also show how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions. For long-chain alkyl compounds, this can reveal how the chains align and interact with each other. researchgate.netrsc.org

Interactive Data Table: Hypothetical Crystallographic Data for 1-Hexadecyloctahydro-1H-indene

Since no experimental crystallographic data for 1-Hexadecyloctahydro-1H-indene is publicly available, the following table presents a hypothetical set of parameters that might be expected if a crystal structure were determined.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 35.0 |

| α (°) | 90 |

| β (°) | 95 |

| γ (°) | 90 |

| Volume (ų) | 2997 |

| Z (molecules per cell) | 4 |

| Calculated Density (g/cm³) | 0.77 |

| R-factor | < 0.05 |

Role of Octahydro 1h Indene Scaffolds in Modern Chemical Synthesis

1-Hexadecyloctahydro-1H-indene as a Template for Complex Molecule Synthesis

The defined stereochemistry and conformational rigidity of the octahydro-1H-indene core make it an excellent starting point for building intricate molecular architectures. Its structure can be systematically modified to create advanced organic compounds. smolecule.com

Building Block for Bridged or Spirocyclic Systems

The development of novel synthetic methods to construct spirocycles is a significant undertaking in medicinal chemistry and materials science. beilstein-journals.orgbeilstein-journals.orgnih.gov Spirocyclic compounds, which contain two rings connected by a single common atom, often exhibit unique three-dimensional shapes that are of interest in drug design. nih.gov The octahydro-1H-indene framework can serve as a precursor to such systems. Through targeted functionalization of the carbocyclic rings, it is possible to introduce reactive sites that can undergo intramolecular cyclization reactions to form a second, spiro-fused ring.

Similarly, bridged bicyclic systems are accessible from the hydrindane scaffold. gla.ac.uknih.gov Synthetic strategies could involve creating functional groups on opposite sides of the ring system, which can then be linked through a new carbon or heteroatom chain, resulting in a more complex, three-dimensional bridged structure. The long hexadecyl chain in 1-hexadecyloctahydro-1H-indene would likely influence the solubility and handling of these synthetic intermediates without directly participating in the cyclization, although its steric bulk could affect the conformational preferences of the reactive precursors.

Application in Supramolecular Chemistry Frameworks (e.g., host-guest interactions)

Host-guest chemistry involves the formation of unique complexes between two or more molecules held together by non-covalent forces. wikipedia.org These interactions, including van der Waals forces and hydrophobic effects, are central to molecular recognition. wikipedia.org The structure of 1-hexadecyloctahydro-1H-indene is well-suited for participation in host-guest systems. The long, nonpolar hexadecyl chain can engage in significant van der Waals interactions, while the bulky, saturated ring system provides a defined shape. rsc.org

This molecule can act as a "guest" that fits into the cavity of a larger "host" molecule, such as a cyclodextrin, calixarene, or cucurbituril. wikipedia.orgnih.gov The binding affinity would be driven by the hydrophobic effect, where the nonpolar alkyl chain is expelled from a polar solvent (like water) into the hydrophobic cavity of the host. Bicyclic cores like adamantane (B196018) and bicyclo[2.2.2]octane are known to form high-affinity complexes, suggesting that the octahydro-1H-indene portion of the molecule could also contribute to stable host-guest formation. nih.gov

Methodologies for Incorporating Alkylindane Units into Macromolecular Architectures

The unique properties of the 1-hexadecyloctahydro-1H-indene unit can be imparted to larger systems like polymers by incorporating it into their structure.

Polymer Chemistry Applications (general, without specific material properties)

Addition polymerization is a common method for creating polymers from monomers containing carbon-carbon double bonds. libretexts.orgyoutube.com To incorporate a 1-hexadecyloctahydro-1H-indene unit into a polymer via this method, the molecule would first need to be functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) moiety. This functionalization could be targeted at either the bicyclic core or the terminus of the hexadecyl chain.

Once the functionalized monomer is synthesized, it can be co-polymerized with other monomers to create a polymer with tailored properties. msu.edu The bulky octahydro-1H-indene group and the long alkyl chain would act as pendant groups on the polymer backbone. In general, such bulky side groups can influence the polymer's thermal properties and chain packing. ksu.edu.sa The polymerization could proceed through various mechanisms, including free-radical, cationic, or anionic polymerization, depending on the nature of the polymerizable group and other monomers used. msu.edu

Self-Assembly Studies of Long-Chain Fused-Ring Systems

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. boisestate.edu Molecules with a structure like 1-hexadecyloctahydro-1H-indene, which combines a rigid, bulky headgroup (the fused rings) with a long, flexible tail (the hexadecyl chain), can be expected to exhibit self-assembly behavior.

The mutual association of long alkyl chains is a known driver for forming organized structures. researchgate.net In solution or on surfaces, these molecules could arrange themselves to minimize unfavorable interactions and maximize stabilizing van der Waals forces between the alkyl tails. rsc.orgmdpi.com This could lead to the formation of micelles, vesicles, or ordered monolayers on a substrate. The packing and final structure of such assemblies would be influenced by the shape of the octahydro-1H-indene headgroup and the length of the alkyl chain. rsc.org

Advanced Reaction Design Utilizing the Octahydro-1H-indene Motif (e.g., as a ligand, catalyst support, or sterically demanding group)

Beyond its role as a structural template, the octahydro-1H-indene motif can be an active participant in chemical reaction design. By modifying the scaffold, it can be transformed into a tool for controlling catalysis and reactivity.

The potential roles are summarized in the table below:

| Role | Description |

| Ligand | The octahydro-1H-indene scaffold can be functionalized with donor atoms (e.g., phosphorus, nitrogen) to create a chiral ligand for transition metal catalysts, influencing the stereochemical outcome of reactions. |

| Catalyst Support | The long hexadecyl chain provides a nonpolar anchor, allowing the molecule to act as a support for a catalyst in biphasic systems or on surfaces. |

| Sterically Demanding Group | The bulky nature of the entire molecule can be used to block access to one side of a reactive center, forcing a reaction to occur with specific regioselectivity or stereoselectivity. chemistrytalk.orgfastercapital.com |

The bulky nature of substituents can significantly slow down chemical reactions due to steric hindrance, a phenomenon that arises from the spatial arrangement of atoms. fastercapital.comwikipedia.org This effect can be harnessed to control reaction selectivity. chemistrytalk.org The 1-hexadecyloctahydro-1H-indene group is a sterically demanding substituent. When attached near a reactive center in a molecule, its sheer size can physically block the approach of reagents from certain directions. chemistrytalk.orgyoutube.com This can be used to favor one reaction pathway over another, leading to the selective formation of a desired product. For example, it could be used to direct additions to a double bond to the less hindered face of the molecule, thereby controlling the stereochemistry of the product. The effectiveness of a group in exerting steric effects depends on its specific geometry and proximity to the reaction site. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.